4-Fluoro-2-(trifluoromethyl)phenylacetic acid

Beschreibung

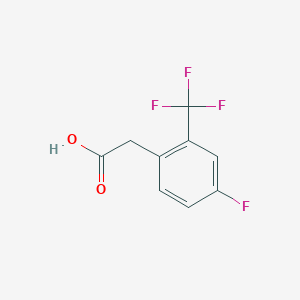

4-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS: 175277-18-6, molecular formula: C₉H₆F₄O₂) is a fluorinated aromatic acetic acid derivative. Its structure features a phenyl ring substituted with a fluorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position, linked to an acetic acid moiety. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine and CF₃ groups, which enhance metabolic stability and influence binding interactions .

Eigenschaften

IUPAC Name |

2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-6-2-1-5(3-8(14)15)7(4-6)9(11,12)13/h1-2,4H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUFUJMVNODTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372164 | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-80-4 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195447-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-fluoro-2-(trifluoromethyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-fluorobenzotrifluoride with chloroacetic acid in the presence of a base, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization and distillation to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 4-Fluoro-2-(trifluoromethyl)phenylacetic acid

- Molecular Formula : C10H7F4O2

- Molecular Weight : 240.13 g/mol

The presence of fluorine atoms enhances the compound's stability, reactivity, and biological activity, making it valuable in synthetic chemistry and medicinal applications.

Chemistry

This compound serves as a critical building block in the synthesis of complex organic molecules. Its unique structure allows for:

- Synthesis of Pharmaceuticals : It is used in developing drugs targeting various diseases due to its ability to modify biological pathways through enzyme interactions.

- Reagent in Organic Reactions : The compound can participate in substitution reactions, coupling reactions (e.g., Suzuki-Miyaura coupling), and other transformations that are essential in organic synthesis.

Biology

In biological research, this compound has demonstrated significant potential:

- Enzyme Inhibition Studies : Its fluorinated structure enhances binding affinity to enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms.

- Anticancer Activity : Preliminary studies indicate that fluorinated compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study found that similar fluorinated compounds inhibited key signaling pathways involved in cell proliferation .

Industry

The compound's unique properties lend themselves to various industrial applications:

- Specialty Chemicals Production : It is utilized in creating materials with enhanced thermal stability and resistance to degradation.

- Agrochemicals : The compound's properties make it suitable for use in herbicides and pesticides, enhancing crop protection strategies.

Antibacterial Screening

A study assessed various phenylacetic acid derivatives, including this compound, which demonstrated superior activity against multiple bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent.

Anticancer Potential

Research into the anticancer effects of this compound revealed cytotoxic effects on human embryonic lung cells. Further exploration into its mechanism of action suggested that the presence of fluorine atoms significantly enhances potency against cancer cell lines .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for pharmaceuticals | Enhances synthesis efficiency |

| Biology | Enzyme inhibition studies | Increased binding affinity |

| Industry | Production of specialty chemicals | Improved thermal stability |

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethyl groups enhance its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound for drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogs

Substitution Patterns and Key Derivatives

The table below compares the substitution patterns and physicochemical properties of structurally related phenylacetic acid derivatives:

Key Observations :

- Substituent Position: The position of CF₃ and F groups significantly alters electronic properties.

- Electron-Withdrawing Effects : Fluorine and CF₃ groups increase acidity (lower pKa) of the acetic acid moiety, enhancing solubility in polar solvents.

- Lipophilicity : CF₃ groups increase logP values, improving membrane permeability. The methyl group in 2-(4-fluoro-2-methylphenyl)acetic acid reduces lipophilicity compared to CF₃-substituted analogs .

Microbial Tolerance

- Fusel acids like phenylacetic acid (without fluorine/CF₃) are excreted via ABC transporters in yeast, suggesting that fluorinated analogs may exhibit altered toxicity profiles due to reduced passive diffusion .

Biologische Aktivität

4-Fluoro-2-(trifluoromethyl)phenylacetic acid (CAS Number: 195447-80-4) is a fluorinated aromatic compound with significant biological activity. Its unique structure, characterized by the presence of multiple fluorine atoms, enhances its metabolic stability and membrane permeability, making it a candidate for various therapeutic applications. This article examines the biological activity of this compound, focusing on its biochemical interactions, cellular effects, and potential therapeutic implications.

- Molecular Formula : C9H6F4O2

- Molecular Weight : 222.14 g/mol

- Structure : The compound features a phenylacetic acid backbone with a trifluoromethyl group at the para position and a fluoro group at the ortho position.

This compound exerts its biological effects through several mechanisms:

- Diolefination Process : The compound participates in diolefination reactions mediated by mono-N-protected amino acid ligands, influencing various metabolic pathways.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, which play crucial roles in the oxidation of organic substances. This interaction can lead to altered enzyme activity and metabolic processes within cells.

- Cell Signaling Modulation : The compound has been observed to modulate key signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Cellular Effects

The biological activity of this compound is influenced by concentration and exposure duration. Key findings include:

- Gene Expression : The compound can affect the expression of genes involved in metabolic processes, leading to significant alterations in cellular metabolism.

- Inhibition of Fatty Acid Metabolism : It has been shown to inhibit certain enzymes involved in fatty acid metabolism, resulting in decreased fatty acid production.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research indicates that this compound exhibits inhibitory effects on cholinesterases (AChE and BChE), with IC50 values suggesting moderate potency (e.g., AChE IC50 = 19.2 μM) .

- Cytotoxicity Assessments : In vitro studies have evaluated its cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. Results indicate potential anti-cancer properties that warrant further investigation .

- Molecular Docking Studies : Computational studies have shown that the trifluoromethyl group enhances binding interactions with target proteins through halogen bonding, contributing to the compound's increased biological activity .

Safety and Toxicology

Safety assessments indicate that this compound may cause skin and serious eye irritation. Proper handling and safety precautions are recommended when working with this compound in laboratory settings .

Q & A

Basic Research Question: What are the recommended synthetic routes for 4-Fluoro-2-(trifluoromethyl)phenylacetic acid, and how can purity (>95%) be ensured?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or halogenation of phenylacetic acid derivatives. For fluorinated analogs, electrophilic fluorination using Selectfluor® or direct trifluoromethylation via radical pathways (e.g., Togni’s reagent) is common. To ensure ≥95% purity:

- Use column chromatography with silica gel (hexane/ethyl acetate gradient) for intermediate purification .

- Validate purity via HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile mobile phase) and ¹⁹F NMR (referencing CF₃ groups at ~-60 ppm) .

- Monitor reaction progress with inline FTIR to track carbonyl (C=O) and CF₃ group formation .

Basic Research Question: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- ¹H/¹⁹F NMR : Resolve aromatic protons (δ 7.2–7.8 ppm) and CF₃ groups (¹⁹F δ -55 to -65 ppm). Use deuterated DMSO to minimize solvent interference .

- HPLC-MS : Employ a reverse-phase C18 column with ESI-MS in negative ion mode (expected [M-H]⁻ at m/z 237). Adjust pH to 2.5–3.0 with formic acid for optimal ionization .

- Elemental Analysis : Confirm C/F ratios (theoretical: C 45.4%, F 31.9%) to detect halogenation inefficiencies .

Advanced Research Question: How can researchers resolve contradictory spectral data (e.g., unexpected ¹³C NMR shifts) for fluorinated phenylacetic acid derivatives?

Methodological Answer:

Contradictions often arise from rotational isomerism or solvent effects. Mitigation strategies include:

- Variable-Temperature NMR : Identify conformational changes by acquiring spectra at 25°C and -20°C .

- 2D NMR (HSQC, HMBC) : Map coupling between CF₃ and adjacent carbons to confirm substitution patterns .

- Computational Modeling : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Advanced Research Question: How should researchers design experiments to study the environmental stability or degradation pathways of this compound?

Methodological Answer:

- Hydrolytic Stability : Incubate the compound in pH 7.4 buffer (37°C) for 72 hours. Monitor degradation via LC-MS for defluorination products (e.g., 2-(trifluoromethyl)phenylacetic acid) .

- Photodegradation : Expose to UV light (254 nm) in a photoreactor. Use GC-MS to detect volatile trifluoroacetic acid (TFA), a common degradation byproduct .

- Computational Prediction : Apply quantum mechanical calculations (e.g., TD-DFT) to identify labile bonds and predict half-lives under varying conditions .

Advanced Research Question: What strategies address low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Low yields may stem from steric hindrance or electron-withdrawing CF₃ groups. Optimize via:

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings, as electron-deficient aryl halides require bulky ligands .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize side reactions .

- In Situ Fluorescence Monitoring : Track coupling efficiency using fluorogenic probes (e.g., coumarin derivatives) .

Advanced Research Question: How can computational methods accelerate the development of novel derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Virtual Library Design : Generate derivatives using fragment-based approaches (e.g., CF₃/fluoro substitutions) and rank via docking scores (AutoDock Vina) against target proteins .

- Machine Learning (ML) : Train models on existing fluorinated phenylacetic acid datasets to predict solubility, logP, and bioactivity .

- Synchrotron Crystallography : Validate binding modes of top candidates co-crystallized with biological targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.